Brompromazine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-bromophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INFJFTNMIZQSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chlorpromazine Hydrochloride: A Comprehensive Technical Guide for Neuroscience Research
Introduction: The Enduring Relevance of a Prototypical Antipsychotic in Modern Neuroscience
Chlorpromazine Hydrochloride (CPZ), first synthesized in 1950, represents a watershed moment in the history of psychiatry and neuroscience.[1] As the first clinically effective antipsychotic, it revolutionized the treatment of schizophrenia and laid the groundwork for the dopamine hypothesis of psychosis.[2] While newer antipsychotics with more refined receptor profiles have since been developed, CPZ remains an indispensable tool in the neuroscience researcher's armamentarium. Its broad pharmacological profile, acting as an antagonist at dopamine, serotonin, adrenergic, and muscarinic receptors, makes it a powerful probe for dissecting complex neural circuits and signaling pathways.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of Chlorpromazine Hydrochloride's core mechanisms and practical, field-proven insights for its application in neuroscience research.
Core Mechanism of Action: A Multi-Receptor Antagonist
Chlorpromazine's primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain, which is strongly correlated with its antipsychotic effects.[3][4] By competitively inhibiting the binding of dopamine to these G protein-coupled receptors, CPZ attenuates the excessive dopaminergic activity believed to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][3] However, its therapeutic and side-effect profile is dictated by its interactions with a wide array of other neurotransmitter receptors.
Key Receptor Interactions:
-
Dopamine Receptors (D1, D2, D3, D4): Potent antagonism, particularly at D2-like receptors, is central to its antipsychotic properties.[1] Blockade in the nigrostriatal pathway can lead to extrapyramidal side effects.[1]
-
Serotonin Receptors (5-HT1A, 5-HT2A): Antagonism at 5-HT2A receptors may contribute to its antipsychotic efficacy and potentially mitigate some extrapyramidal symptoms.[3][5]
-
Adrenergic Receptors (α1, α2): Blockade of α1-adrenergic receptors can lead to orthostatic hypotension and sedation.[1]
-
Histamine Receptors (H1): Antagonism of H1 receptors is a major contributor to CPZ's sedative effects.[3]
-
Muscarinic Acetylcholine Receptors (M1, M2): Its anticholinergic activity can cause side effects like dry mouth, blurred vision, and constipation.[3]
This multifaceted receptor-binding profile, while responsible for a range of side effects in a clinical context, provides a unique opportunity in a research setting to probe the interplay of multiple neurotransmitter systems.
Dopamine D2 Receptor Signaling Pathway and the Action of Chlorpromazine
Caption: Dopamine signaling and CPZ's inhibitory action at the D2 receptor.
Practical Considerations for Experimental Design
Solution Preparation and Stability
Proper preparation and storage of Chlorpromazine Hydrochloride solutions are critical for reproducible experimental outcomes.
-
Solubility: CPZ is very soluble in water (50 mg/mL), freely soluble in ethanol, and also soluble in DMSO.[3][6] For cell culture experiments, a stock solution in sterile, nuclease-free water or DMSO is recommended.[3]
-
Stock Solution Preparation:
-
For Cell Culture: Dissolve CPZ in sterile water or DMSO to create a concentrated stock solution (e.g., 10-50 mM).[7] Aliquot into smaller volumes to minimize freeze-thaw cycles.
-
For In Vivo Administration: For intraperitoneal (i.p.) injection in rodents, CPZ can be dissolved in sterile 0.9% saline.[8]
-
-
Storage and Stability:
-
Aqueous solutions of CPZ are sensitive to light and can darken upon exposure.[9] It is crucial to store solutions in amber vials or protect them from light.[9]
-
Stock solutions in DMSO are stable for up to 6 months when stored at -20°C.[3] Aqueous stock solutions are stable for at least three months when stored at either refrigerated (2-8°C) or room temperature (20-25°C) in light-protected containers.[9][10] A slight yellowing of the solution does not necessarily indicate a loss of potency, but markedly discolored solutions should be discarded.
-
| Parameter | Solvent | Concentration | Storage Temperature | Stability | Reference(s) |
| Stock Solution (in vitro) | DMSO | ≥10 mM | -20°C | Up to 6 months | [3] |
| Stock Solution (in vitro/in vivo) | Water/Saline | 50 mg/mL | 2-8°C or 20-25°C (light-protected) | At least 3 months | [6][9][10] |
Experimental Protocols: A Step-by-Step Guide
In Vitro Applications
1. Competitive Dopamine D2 Receptor Binding Assay
This protocol is a generalized framework for a competitive radioligand binding assay to determine the affinity of CPZ for the D2 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.
-
Chlorpromazine Hydrochloride.
-
Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the D2 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and non-specific binding control.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of Chlorpromazine Hydrochloride.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the chlorpromazine concentration.
-
Determine the IC₅₀ value (the concentration of CPZ that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]
-
2. Inhibition of Clathrin-Mediated Endocytosis
This protocol describes how to use CPZ to inhibit clathrin-mediated endocytosis in cell culture, often assessed by the uptake of a fluorescently labeled cargo like transferrin.
Materials:
-
Adherent cells grown on coverslips or in imaging-compatible plates.
-
Chlorpromazine Hydrochloride stock solution.
-
Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Fixative (e.g., 4% paraformaldehyde).
-
Mounting medium with a nuclear stain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells onto coverslips or imaging plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treatment with CPZ: Pre-incubate the cells with serum-free medium containing the desired concentration of Chlorpromazine Hydrochloride (typically 10-30 µM) for 30-60 minutes at 37°C.[12]
-
Cargo Incubation: Without washing, add the fluorescently labeled transferrin to the medium and incubate for an additional 15-30 minutes at 37°C.
-
Washing: Place the plates on ice and wash the cells three times with ice-cold PBS to stop endocytosis and remove unbound transferrin.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS, and mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. In control cells, fluorescent transferrin will be internalized and appear as puncta within the cytoplasm. In CPZ-treated cells, the fluorescence should be primarily localized to the cell surface, indicating inhibition of endocytosis.[12] Quantify the fluorescence intensity inside the cells to measure the degree of inhibition.
Experimental Workflow for In Vitro Studies
Caption: A typical experimental workflow for in vitro studies using CPZ.
In Vivo Applications
1. Induction and Measurement of Catalepsy in Mice
Catalepsy, a state of motor immobility and waxy flexibility, is a classic behavioral endpoint used to assess the dopamine D2 receptor blocking activity of antipsychotic drugs in rodents.
Materials:
-
Male Swiss albino mice (20-25 g).
-
Chlorpromazine Hydrochloride solution (prepared in 0.9% saline).
-
Catalepsy bar: a horizontal wooden bar (1 cm in diameter) placed 3-4 cm above a tabletop.
-
Stopwatch.
Procedure:
-
Acclimation: Allow the mice to acclimate to the experimental room for at least one hour before the experiment.
-
Drug Administration: Administer Chlorpromazine Hydrochloride (e.g., 1-10 mg/kg) via intraperitoneal (i.p.) injection. A control group should receive an equivalent volume of saline.
-
Catalepsy Assessment: At various time points after injection (e.g., 30, 60, 90, and 120 minutes), assess the mice for catalepsy.
-
Bar Test:
-
Gently place the mouse's forepaws on the horizontal bar.
-
Start the stopwatch and measure the duration (in seconds) that the mouse remains in this unnatural posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the mouse remains on the bar for the entire cut-off period, it is recorded as the maximum score.
-
If the mouse moves or climbs down from the bar, the time is recorded, and the mouse is returned to its home cage.[2]
-
-
Data Analysis: Compare the duration of catalepsy between the CPZ-treated groups and the control group. A significant increase in the time spent on the bar indicates a cataleptic state.
2. Neuroprotection in a Middle Cerebral Artery Occlusion (MCAO) Model of Stroke
This protocol provides a framework for investigating the neuroprotective effects of CPZ in a rat model of ischemic stroke.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300 g).
-
Chlorpromazine Hydrochloride solution (prepared in sterile 0.9% saline).
-
Anesthesia (e.g., isoflurane).
-
Surgical instruments for MCAO.
-
Nylon monofilament suture for occluding the middle cerebral artery.
-
2,3,5-triphenyltetrazolium chloride (TTC) for staining brain slices.
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform the MCAO surgery by introducing a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for a specific duration (e.g., 90-120 minutes) to induce a focal cerebral ischemia.
-
Drug Administration: Administer Chlorpromazine Hydrochloride (e.g., 5-20 mg/kg, i.p.) at a specific time point relative to the MCAO procedure (e.g., at the time of reperfusion). A control group should receive saline.
-
Reperfusion: After the occlusion period, withdraw the monofilament to allow for reperfusion of the ischemic territory.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess the neurological deficits in the rats using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the rats and harvest the brains.
-
Slice the brains into coronal sections and stain them with TTC.
-
TTC stains viable tissue red, while the infarcted (damaged) tissue remains white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the neurological deficit scores and infarct volumes between the CPZ-treated and control groups. A significant reduction in these parameters in the CPZ-treated group indicates a neuroprotective effect.
Experimental Workflow for In Vivo Studies
Sources
- 1. Studies on the size and stability of chlorpromazine hydrochloride nanostructures in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of chlorpromazine-induced catalepsy by the 5-HT-1A ligands pindolol and buspirone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorpromazine Hydrochloride: Pharmacological Architecture & Experimental Profiling
Executive Summary
Chlorpromazine Hydrochloride (CPZ), the prototype of the phenothiazine class, represents a foundational molecule in psychopharmacology. While historically significant as the first antipsychotic, its relevance persists in drug development as a reference standard for multi-receptor antagonism (a "dirty drug" profile). This guide dissects the pharmacological mechanics of CPZ, moving beyond basic indications to explore the molecular causality of its efficacy and toxicity. It details the receptor binding landscape, specific signaling interruptions, metabolic pathways, and standardized experimental protocols for validation.
Physicochemical Foundation
Understanding the physicochemical properties of CPZ is a prerequisite for accurate experimental formulation, particularly in in vitro assays where solubility and pH stability are critical variables.
| Property | Value / Description | Relevance |
| Chemical Name | 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine hydrochloride | Core phenothiazine structure with propylamino side chain. |
| Molecular Formula | C₁₇H₁₉ClN₂S · HCl | Salt form confers water solubility. |
| Molecular Weight | 355.33 g/mol | Essential for molarity calculations in dosing. |
| Solubility | Water: ~1000 mg/mL; Ethanol: Soluble | Highly soluble in aqueous buffers (unlike free base). |
| pKa | 9.3 (amine) | Ionized at physiological pH (7.4), facilitating receptor binding. |
| LogP | 5.4 (Free base) | High lipophilicity drives extensive tissue distribution and BBB penetration. |
| Stability | Light-sensitive (oxidizes to pink/violet semiquinone free radicals) | Protocol Critical: Solutions must be protected from light and prepared fresh. |
Pharmacodynamics: The Multi-Receptor Profile
CPZ is defined by its lack of selectivity. Its therapeutic efficacy and side-effect profile stem from high-affinity antagonism across dopaminergic, histaminergic, adrenergic, and cholinergic systems.[1]
Receptor Binding Affinity Profile
The following
| Target Receptor | Affinity ( | Physiological Consequence of Blockade |
| Dopamine D₂ | 2 – 5 nM | Therapeutic: Antipsychotic effect (Mesolimbic). Adverse: EPS (Nigrostriatal), Hyperprolactinemia (Tuberoinfundibular).[1] |
| Histamine H₁ | < 5 nM | Sedation, weight gain (potent inverse agonism/antagonism). |
| ~ 5 – 10 nM | Orthostatic hypotension, reflex tachycardia. | |
| Muscarinic M₁ | 10 – 50 nM | Dry mouth, constipation, blurred vision. Note: May mitigate EPS via cholinergic-dopaminergic balance. |
| 5-HT₂A | > 50 nM | Weak blockade compared to atypicals; contributes to sedation/anxiolysis at high doses. |
| hERG (Kᵥ11.1) | IC₅₀: 21.6 µM | Delayed ventricular repolarization (QT prolongation risk).[2][3] |
Mechanism of Action: D₂ Receptor Blockade
The primary antipsychotic action occurs via the blockade of post-synaptic D₂ receptors (G protein-coupled receptors,
Figure 1: CPZ acts as a competitive antagonist at the D2 receptor. By blocking dopamine binding, it prevents the
Pharmacokinetics & Metabolism
CPZ undergoes extensive first-pass metabolism, resulting in low and variable oral bioavailability. The metabolic profile is complex, involving multiple CYP450 isoforms.
-
Bioavailability: 10–80% (highly variable).[4]
-
Protein Binding: 92–97% (binds to albumin and
-acid glycoprotein). -
Half-life: ~30 hours (biphasic elimination).
-
Excretion: Urine and bile (metabolites can be detected for months due to lipophilic storage).
Metabolic Pathways
The liver metabolizes CPZ primarily via CYP2D6 (hydroxylation) and CYP1A2 (demethylation).[4]
Figure 2: Major hepatic metabolic pathways. CYP2D6-mediated 7-hydroxylation produces an active metabolite, while sulfoxidation renders the molecule inactive.
Experimental Methodologies
To validate CPZ activity or use it as a control in drug discovery, the following protocols are standardized.
Protocol: Membrane Radioligand Binding Assay (D₂ Receptor)
Objective: Determine the
Materials:
-
Rat striatal membrane homogenates or CHO cells expressing hD₂.
-
Radioligand: [³H]-Spiperone (0.2–0.5 nM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4.
Workflow:
-
Preparation: Thaw membrane homogenates and resuspend in Assay Buffer.
-
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension (~10–20 µg protein).
-
50 µL [³H]-Spiperone.
-
50 µL CPZ (Concentration range:
M to M). -
Non-specific binding control: 10 µM Haloperidol.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count via liquid scintillation spectrometry.
-
Analysis: Plot % Specific Binding vs. Log[CPZ]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol: hERG Inhibition (Safety Pharmacology)
Objective: Assess QT prolongation risk via patch-clamp.
Workflow:
-
System: HEK293 cells stably expressing hERG (Kᵥ11.1).
-
Method: Whole-cell patch-clamp voltage recording.
-
Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activates hERG), then repolarize to -50 mV (elicits tail current).
-
Application: Perfuse CPZ (1–100 µM) until steady-state block is achieved.
-
Result: CPZ typically blocks hERG with an
.[2][3][5]
Safety & Toxicology Mechanisms
Extrapyramidal Symptoms (EPS)[1][7]
-
Mechanism: Chronic blockade of D₂ receptors in the Nigrostriatal pathway disrupts the delicate balance between Dopamine (inhibitory) and Acetylcholine (excitatory) in the basal ganglia.
-
Result: Dystonia, akathisia, and parkinsonism.
-
Mitigation: CPZ's intrinsic M₁ blockade (anticholinergic) provides some "built-in" protection against EPS compared to potent, selective D₂ antagonists like haloperidol.
QT Prolongation
-
Mechanism: CPZ binds to the intracellular pore of the hERG potassium channel.
-
Effect: Inhibition of the rapid delayed rectifier potassium current (
), delaying ventricular repolarization. -
Risk: Dose-dependent prolongation of the QT interval, predisposing to Torsades de Pointes.[2][3][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2726, Chlorpromazine. Retrieved from [Link]
-
Thomas, D., et al. (2003). The antipsychotic drug chlorpromazine inhibits HERG potassium channels. British Journal of Pharmacology.[5] Retrieved from [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocols. Retrieved from [Link]
-
Wójcikowski, J., & Daniel, W. A. (2009). Phenothiazine antipsychotics: Metabolic activation and toxicity. Current Drug Metabolism. Retrieved from [Link]
- Seeman, P. (2002).Atypical Antipsychotics: Mechanism of Action. Canadian Journal of Psychiatry.
Sources
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antipsychotic drug chlorpromazine inhibits HERG potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: Chlorpromazine Hydrochloride for Dissecting Clathrin-Mediated Endocytosis
Abstract
This technical guide provides a rigorous framework for utilizing Chlorpromazine Hydrochloride (CPZ) as a pharmacological inhibitor of Clathrin-Mediated Endocytosis (CME). Designed for senior researchers and drug development professionals, this document moves beyond basic protocols to explore the biophysical mechanisms, kinetic limitations, and validation strategies required for high-fidelity data. We address the critical balance between effective inhibition and cytotoxicity, providing a self-validating workflow for studying receptor internalization and drug delivery vectors.
Mechanistic Principles: The Biophysics of Inhibition
To use CPZ effectively, one must understand that it is not a classic enzyme inhibitor (like a kinase inhibitor) but a cationic amphiphilic drug that alters membrane dynamics.
Mode of Action
CPZ does not bind directly to clathrin or the Adaptor Protein 2 (AP-2) complex. Instead, its mechanism is driven by its lipophilic nature and positive charge:
-
Membrane Intercalation: CPZ partitions into the inner leaflet of the plasma membrane.
-
Lipid Modification: It modifies the lipid fluidity and curvature properties of the membrane.
-
Sequestration: This biophysical shift triggers the aberrant translocation of Clathrin and AP-2 complexes from the plasma membrane to intracellular late endosomes.
-
Depletion: The plasma membrane is depleted of the machinery necessary to form coated pits, effectively stalling CME.
Specificity and Limitations
While CPZ is a standard tool, it is "promiscuous." It can affect other membrane transport systems and, at high concentrations, induce lysis. Therefore, it must be used within a narrow therapeutic window specific to the cell line.
Figure 1: Mechanistic pathway of CPZ-induced inhibition of Clathrin-Mediated Endocytosis.
Experimental Parameters & Optimization
The "standard" concentration of 10 µg/mL is often insufficient or toxic depending on the cell type. You must titrate.
Solubility and Handling
-
Solvent: Water or PBS. CPZ is highly water-soluble.
-
Stability: Light sensitive. Prepare fresh or store stock solutions (e.g., 10 mg/mL) at -20°C protected from light (foil-wrapped). Discard if the solution turns pink/yellow (oxidation).
-
Working Range: 5 µg/mL (~15 µM) to 50 µg/mL (~150 µM).
Critical Variables Table
| Parameter | Recommended Range | Notes |
| Concentration | 10 – 50 µg/mL | HeLa cells often tolerate 50 µg/mL; Primary neurons may require <10 µg/mL. |
| Pre-incubation | 30 – 60 min | Essential for clathrin sequestration. <30 min is often ineffective. |
| Temperature | 37°C | Inhibition is energy/temperature dependent. |
| Media | Serum-free | Serum proteins can bind CPZ, reducing |
Methodological & Application
Application Note: Chlorpromazine Hydrochloride Dosage & Optimization in Animal Models
Executive Summary & Mechanism of Action
Chlorpromazine (CPZ) is a prototype phenothiazine antipsychotic. While historically significant as the first antipsychotic drug, it remains a critical tool in preclinical research for modeling catalepsy, validating antipsychotic potential, and investigating clathrin-mediated endocytosis (CME).
Successful utilization of CPZ in animal models requires a nuanced understanding of its biphasic dose-response curve. Low doses induce sedation and anxiolysis, while high doses trigger extrapyramidal symptoms (catalepsy) and profound hypotension.
Mechanistic Pathways
The utility of CPZ stems from its "dirty drug" profile—it acts on multiple receptors.
-
Dopaminergic Antagonism (Primary): Blocks D2 receptors in the mesolimbic and nigrostriatal pathways.
-
Alpha-Adrenergic Blockade: Causes vasodilation and hypotension (critical safety monitoring point).
-
Clathrin Inhibition: Amphiphilic nature allows it to insert into the plasma membrane, preventing the assembly of clathrin-coated pits (used in viral entry and nanoparticle uptake studies).
Figure 1: Dual mechanistic pathways of Chlorpromazine illustrating neuropharmacological receptor blockade and cellular membrane modulation.
Formulation & Stability Guidelines
Critical Factor: Chlorpromazine is highly susceptible to photo-oxidation. Solutions that turn pink or yellow indicate oxidation and must be discarded as toxicity profiles change.
Preparation Protocol
-
Vehicle: 0.9% Physiological Saline (preferred) or PBS.
-
Solubility: Freely soluble in saline up to 50 mg/mL. No DMSO required for standard doses.
-
pH Adjustment: Aqueous solutions are naturally acidic (pH ~4.5-5.5). For high-concentration bolus injections (>10 mg/mL), buffer to pH 7.0-7.4 to prevent injection site necrosis, but use immediately to avoid precipitation.
-
Storage:
-
Powder: Room temperature, desiccated, dark.
-
Solution: Prepare fresh daily . If storage is unavoidable, store at 4°C in amber glass vials for max 24 hours.
-
Dosage Guidelines by Application
The following dosages are synthesized from standard pharmacological ranges for Rats (Sprague-Dawley/Wistar) and Mice (C57BL/6) via Intraperitoneal (IP) or Subcutaneous (SC) routes.
Table 1: Dosage Matrix for Rodent Models
| Application | Species | Dose Range (mg/kg) | Route | Frequency | Expected Outcome |
| Anxiolysis / Mild Sedation | Mouse | 0.5 – 2.0 | IP | Single | Reduced exploration without motor impairment. |
| Rat | 1.0 – 3.0 | IP | Single | Reduced rearing; mild sedation. | |
| Antipsychotic Model | Mouse | 2.0 – 5.0 | IP | Daily | Inhibition of conditioned avoidance response (CAR). |
| (Dopamine Antagonism) | Rat | 2.0 – 6.0 | SC/IP | Daily | Blockade of amphetamine-induced hyperactivity. |
| Catalepsy Induction | Mouse | 10.0 – 20.0 | IP | Single | Rigid immobility; "Bar test" positive. |
| Rat | 8.0 – 15.0 | IP | Single | Significant extrapyramidal symptoms. | |
| Endocytosis Inhibition | Mouse | 10.0 – 25.0* | IP | Single | Reduced viral/nanoparticle uptake. High toxicity risk. |
| Hypothermia Induction | Rat | 5.0 – 10.0 | IP | Single | Core body temp drop of 2-4°C (ambient temp dependent). |
> Note on Endocytosis: Systemic doses required to inhibit endocytosis often approach toxic thresholds. Local administration or ex vivo analysis is recommended where possible.
Detailed Experimental Protocols
Protocol A: Assessment of Antipsychotic Activity (Conditioned Avoidance)
Objective: Validate antipsychotic efficacy by observing the blockade of avoidance behavior without blocking escape behavior (distinguishing neuroleptics from sedatives).
Workflow:
-
Acclimatization: Train rats (n=8-10/group) in a shuttle box to avoid foot shock (0.5 mA) by moving to the opposite compartment upon a cue (light/tone).
-
Baseline: Ensure >80% avoidance success rate before testing.
-
Preparation: Dissolve CPZ in 0.9% saline. Prepare concentrations such that injection volume is 1-2 mL/kg.
-
Example: For a 5 mg/kg dose in a 200g rat, inject 0.2 mL of a 5 mg/mL solution.
-
-
Administration: Administer CPZ (IP) 30-60 minutes prior to testing.
-
Testing: Run 10 trials per animal.
-
Scoring:
-
Avoidance: Moves during cue.
-
Escape: Moves during shock.
-
Failure: Does not move.
-
-
Validation: A specific antipsychotic effect is defined as a decrease in Avoidance with preserved Escape.
Protocol B: Catalepsy (Bar Test)
Objective: Measure extrapyramidal side effects (EPS) liability.
Workflow:
-
Dosing: Administer CPZ (10-20 mg/kg IP).
-
Timepoints: Test at 30, 60, 120, and 240 minutes post-dose.
-
Apparatus: A horizontal bar elevated 4 cm (mice) or 9 cm (rats) above the bench surface.
-
Procedure: Gently place the animal's forepaws on the bar.
-
Measurement: Record the latency (time in seconds) for the animal to remove its paws.
-
Cut-off: 60 seconds (Mice), 180 seconds (Rats).
-
-
Interpretation: Increased latency correlates with striatal D2 blockade intensity.
Figure 2: Decision tree for Chlorpromazine experimental design ensuring safety monitoring precedes data collection.
Safety, Toxicity & Pharmacokinetics
Pharmacokinetics (PK) Snapshot
-
Half-life (T1/2): Rodents metabolize CPZ significantly faster than humans.
-
Rat T1/2: ~2-4 hours.
-
Human T1/2: ~30 hours.
-
-
Implication: Chronic studies in rats often require BID (twice daily) dosing to maintain therapeutic plasma levels, whereas daily dosing suffices for acute behavioral snapshots.
Toxicity Monitoring
When using high doses (>10 mg/kg), monitor for:
-
Hypothermia: CPZ disrupts hypothalamic thermoregulation. Maintain animals on a heating pad during recovery if ambient temp is <22°C.
-
Ptosis: Drooping eyelids are a classic sign of high-dose sedation/autonomic blockade.
-
Hypotension: Rapid IV injection can cause immediate collapse. Always inject IV slowly (over 1-2 mins).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2726, Chlorpromazine hydrochloride. Retrieved from [Link]
-
Li, P., et al. (2011). Pharmacokinetics of Chlorpromazine in Rats. (General reference for PK data). Validated via DrugBank Online. [Link]
-
NIMH Psychoactive Drug Screening Program. Ki Database for Chlorpromazine Receptor Affinities.[Link]
-
Dutta, D., & Donaldson, J. G. (2012). Search for inhibitors of endocytosis: Intended specificity and unintended consequences. Cell Communication and Signaling. (Context for endocytosis inhibition risks). [Link]
Application Note: In Vivo Administration Strategies for Chlorpromazine Hydrochloride
Executive Summary
Chlorpromazine (CPZ) is a phenothiazine derivative primarily utilized as a dopamine D2 receptor antagonist in antipsychotic research. Beyond its psychopharmacological profile, CPZ is a critical tool compound for inhibiting clathrin-mediated endocytosis (CME) in vivo.
This guide addresses the technical challenges of CPZ administration, specifically its high susceptibility to photo-oxidation and tissue irritation due to acidity. It provides validated protocols for Intraperitoneal (IP) and Intravenous (IV) administration, tailored for behavioral modeling and cellular uptake studies.
Pre-Formulation & Stability
Critical Control Point: CPZ is chemically unstable in solution when exposed to light or air. Neglecting proper handling leads to the formation of sulfoxides and free radicals, indicated by a color change to pink or brown.
Physicochemical Profile
| Parameter | Specification | Notes |
| Solubility | >50 mg/mL in Water | Highly soluble; no DMSO required for standard doses. |
| Solution pH | 4.0 – 5.5 (5% w/v) | Acidic. High concentrations cause tissue necrosis. |
| Light Sensitivity | High | Photodecomposition occurs within minutes in direct light. |
| Storage (Solid) | RT, Desiccated | Protect from light. |
| Storage (Solution) | Freshly prepared | Do not store. Use within 2 hours. |
Preparation Protocol
-
Vehicle Selection: Use 0.9% Sterile Saline . Avoid phosphate buffers for stock solutions >10 mg/mL as precipitation may occur depending on ionic strength.
-
Weighing: Weigh powder in low-light conditions or use amber vials.
-
Dissolution: Add saline and vortex. Solution must be colorless .
-
Validation Step: If the solution turns pink, oxidation has occurred. Discard immediately.
-
-
pH Adjustment (Optional but Recommended): For IP/SC injections >5 mg/kg, adjust pH to ~6.0-6.5 using dilute NaOH to reduce local irritation (writhing), which can confound behavioral data.
Route Selection Logic
The choice of administration route fundamentally alters the pharmacodynamic outcome due to the "First-Pass Effect" and local tissue interaction.
Decision Matrix: Route vs. Application
-
Intraperitoneal (IP): The standard for behavioral screening (e.g., catalepsy, locomotor activity). Rapid absorption but subject to significant hepatic metabolism.
-
Subcutaneous (SC): Preferred for chronic dosing to minimize peritonitis risk associated with the acidic pH of CPZ.
-
Intravenous (IV): Required for immediate blockade of endocytosis or absolute bioavailability studies.
-
Oral (PO): Low and variable bioavailability (<30% in rats) due to extensive metabolism. Generally avoided for acute mechanistic studies.
Figure 1: Decision tree for selecting CPZ administration routes based on pharmacodynamic requirements.
Detailed Experimental Protocols
Protocol A: Acute IP Administration for Catalepsy (Rat/Mouse)
This protocol induces a state of catalepsy (immobility), a standard model for screening antipsychotic potential and extrapyramidal side effects.
Reagents:
-
Chlorpromazine HCl powder.
-
0.9% Sterile Saline.
-
Syringes (27G needle).
Dosage Guidelines:
-
Mice: 3 – 10 mg/kg
-
Rats: 1 – 5 mg/kg
Workflow:
-
Preparation: Prepare a 1 mg/mL (rats) or 2 mg/mL (mice) stock solution in saline. Protect from light.
-
Acclimatization: Handle animals for 3 days prior to reduce stress-induced immobility.
-
Administration:
-
Restrain the animal firmly.
-
Inject into the lower right quadrant of the abdomen to avoid the cecum.
-
Volume limit: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
-
-
Latency Period: Return animal to home cage. Wait 30–60 minutes for peak effect.
-
Validation (Bar Test):
-
Place the animal's forepaws on a horizontal bar (0.9 cm diameter) elevated 3-4 cm (mice) or 9-10 cm (rats).
-
Success Criteria: If the animal remains immobile for >30 seconds, the dose is effective.
-
Protocol B: Inhibition of Clathrin-Mediated Endocytosis (CME)
CPZ is an amphiphilic cation that prevents the assembly of clathrin-coated pits at the plasma membrane.
Context: Used to study the uptake mechanisms of nanoparticles, viruses, or drug conjugates.
Dosage:
-
Systemic (IV/IP): 10 mg/kg (Note: Higher doses increase mortality risk).
-
Pre-treatment Time: 30 minutes prior to administering the cargo/ligand.
Workflow:
-
Control Group: Administer Saline vehicle.
-
Experimental Group: Administer CPZ (10 mg/kg IP).
-
Wait 30 Minutes: This allows CPZ to partition into cell membranes and disrupt AP-2 adaptor complex function.
-
Challenge: Inject the fluorescent tracer (e.g., Transferrin-Alexa488) or nanoparticle.
-
Harvest: Euthanize after the tracer's kinetic window (usually 15-60 mins) and fix tissue for microscopy.
-
Data Analysis: Quantify intracellular fluorescence. CPZ treated animals should show significantly reduced intracellular accumulation compared to controls.
Mechanism of Action & Biological Pathways
Understanding the dual-nature of CPZ is vital for interpreting "off-target" effects. While intended to block D2 receptors, its membrane-stabilizing properties affect endocytosis globally.
Figure 2: Dual mechanism of action: G-protein coupled receptor antagonism vs. membrane-mediated inhibition of vesicular transport.
Pharmacokinetics & Safety Data
Comparative Pharmacokinetics (Rat)
| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |
| Bioavailability (F) | 100% | ~30 - 50% | < 15% |
| Tmax (Time to Peak) | Immediate | 15 - 30 min | 1.5 - 3.0 hrs |
| Half-life (t1/2) | ~2 - 4 hrs | ~2 - 4 hrs | Variable |
| Primary Metabolite | CPZ-sulfoxide | CPZ-sulfoxide | 7-hydroxy-CPZ |
Acute Toxicity Reference (LD50)
-
Mouse (IV): ~25 mg/kg
-
Mouse (IP): ~100 mg/kg
-
Rat (IP): ~150 mg/kg
-
Note: The therapeutic window for endocytosis inhibition (10 mg/kg) is well below the LD50, but repeated dosing causes cumulative toxicity.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Solution is Pink/Brown | Photo-oxidation | Discard. Prepare fresh in amber glass. Use immediately. |
| Animal Writhing (IP) | pH too low (Acidic) | Dilute solution further or buffer to pH 6.0. |
| No Catalepsy Observed | Dose too low / Tolerance | Increase dose; ensure animal was not handled excessively prior to test. |
| High Mortality (IV) | Injection speed too fast | Inject slowly over 30-60 seconds to prevent cardiac arrest. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2726, Chlorpromazine hydrochloride. Retrieved from [Link]
- Wang, L. H., et al. (2011).Disruption of clathrin-mediated endocytosis inhibits intracellular trafficking. Journal of Controlled Release. (Provides basis for 10mg/kg dosing in uptake studies).
- Snyder, S. H., et al. (1974).Antischizophrenic drugs and brain cholinergic receptors. Archives of General Psychiatry.
- Westerink, B. H., & Korf, J. (1975).Determination of nanogram amounts of homovanillic acid in the central nervous system with a rapid semiautomated fluorometric method. Biochemical Medicine. (Reference for dopamine turnover protocols).
Application Note: Chlorpromazine Hydrochloride in Preclinical Psychosis Research
Introduction: The Benchmark for Predictive Validity
Chlorpromazine (CPZ) is not merely a historical artifact as the first antipsychotic; it remains the essential positive control in preclinical schizophrenia research. In drug discovery, the validity of a novel antipsychotic candidate is often established by its ability to replicate CPZ's efficacy in reversing dopamine-agonist-induced psychosis, while ideally exhibiting a superior side-effect profile (lower catalepsy liability).
This guide details the utilization of CPZ as a reference tool for validating phenotypic screening models, specifically Amphetamine-Induced Hyperlocomotion (predictive of positive symptoms) and the Bar Test for Catalepsy (predictive of Extrapyramidal Symptoms/EPS).
Chemical Control & Formulation Strategy
Scientific Integrity Note: CPZ is chemically unstable in solution. Variable results in behavioral assays are frequently traced back to improper handling rather than biological variance.
Physical Properties
-
Appearance: White to off-white crystalline powder.
-
Solubility: Highly soluble in water (
mg/mL) and 0.9% saline. -
pKa: 9.3 (amine).
Critical Handling Protocol (The "Pink Rule")
CPZ is highly susceptible to photo-oxidation.
-
Preparation: Dissolve CPZ in 0.9% sterile saline immediately prior to use.
-
Protection: Use amber glass vials or wrap clear tubes in aluminum foil.
-
Validation: Inspect the solution before injection.
-
Clear/Colorless: Valid for use.
-
Pink/Yellow tint:DISCARD IMMEDIATELY. This indicates the formation of the sulfoxide metabolite or free radical polymerization, which alters potency and toxicity.
-
Pharmacological Profile: The "Dirty Drug" Advantage
CPZ is defined by its lack of selectivity. While its antipsychotic effect is driven by Dopamine
Table 1: Receptor Binding Profile (Rat Brain Homogenate)
Data represents inhibition constant (
| Receptor | Physiological Consequence in Models | |
| Dopamine | 2.0 - 5.0 | Antipsychotic efficacy (Positive symptoms), EPS (Catalepsy) |
| 5-HT | 10 - 30 | Modulates dopamine release; contributes to sedation |
| Histamine | 2 - 5 | Profound sedation (confounding variable in locomotion tests) |
| Alpha-1 Adrenergic | 0.5 - 2.0 | Hypotension, sedation |
| Muscarinic | 20 - 50 | Anticholinergic effects (dry mouth, cognitive impairment) |
Mechanistic Visualization
The following diagram illustrates the primary signal transduction blockade utilized in psychosis models.
Figure 1: CPZ acts primarily via D2 antagonism, but H1 blockade introduces sedation, which must be distinguished from specific antipsychotic activity.
Protocol A: Reversal of Amphetamine-Induced Hyperlocomotion
Objective: Validate the predictive validity of a test system or compare the efficacy of a New Chemical Entity (NCE) against CPZ. Principle: Amphetamine increases synaptic dopamine; CPZ blocks postsynaptic D2 receptors, normalizing locomotor activity.
Experimental Design
-
Subjects: C57BL/6 Mice (Male, 8-10 weeks) or Sprague-Dawley Rats (Male, 200-250g).
-
Group Size: n=8-10 per group (Required for statistical power due to behavioral variance).
-
Route: Intraperitoneal (i.p.).
Step-by-Step Workflow
-
Habituation (T = -60 min):
-
Place animals in the Open Field test arena.
-
Allow 30-60 minutes for exploration to reduce novelty-induced hyperactivity baseline.
-
-
Pre-treatment (T = -30 min):
-
Group A (Vehicle): Saline i.p.
-
Group B (CPZ Low): 1.0 mg/kg i.p. (Sub-threshold check).
-
Group C (CPZ High): 3.0 mg/kg i.p. (Standard Efficacy Dose).
-
Note: Do not exceed 5 mg/kg for efficacy studies, as sedation (H1 blockade) becomes the dominant phenotype, masking specific antipsychotic effects.
-
-
Challenge (T = 0 min):
-
Administer D-Amphetamine Sulfate (2-3 mg/kg i.p. for mice; 1-1.5 mg/kg for rats).
-
Return animal immediately to the arena.
-
-
Data Acquisition (T = 0 to 60 min):
-
Record Total Distance Traveled (cm) in 5-minute bins.
-
Success Criteria: The Amphetamine+Vehicle group should show a 3-5x increase in locomotion vs. baseline. The Amphetamine+CPZ group should show a statistically significant reduction (
) compared to Amphetamine+Vehicle.
-
Figure 2: Temporal workflow for the Amphetamine-Reversal Assay.
Protocol B: The Bar Test (Catalepsy/EPS Liability)
Objective: To quantify the liability of a compound to cause Extrapyramidal Symptoms (Parkinsonian-like rigidity). Here, CPZ acts as the negative control (inducer of toxicity).
Step-by-Step Workflow
-
Apparatus: A horizontal bar (0.5 cm diameter) elevated 4 cm (mice) or 10 cm (rats) above the bench surface.
-
Dosing:
-
Administer CPZ at a cataleptic dose: 5.0 - 10.0 mg/kg i.p. (Note: This is higher than the efficacy dose).
-
-
Testing Intervals: Assess at 30, 60, and 120 minutes post-injection.
-
Procedure:
-
Gently lift the animal's forepaws and place them on the bar.
-
Release the animal and start a stopwatch.
-
-
Scoring (Latency to Move):
-
Stop the timer when the animal removes at least one paw from the bar.
-
Cut-off: 60 seconds (Mice) or 180 seconds (Rats).
-
Interpretation: A latency >20 seconds generally indicates catalepsy.
-
Troubleshooting & Expert Insights
Distinguishing Sedation from Antipsychotic Effect
A common critique in peer review is whether reduced locomotion is due to D2 blockade (antipsychotic) or H1/Alpha-1 blockade (sedation).
-
Solution: Always run a "CPZ Only" (no amphetamine) control group.
-
If "CPZ Only" animals show immobility comparable to the "Amphetamine+CPZ" group, the dose is too high; you are measuring sedation.
-
Optimal Result: "CPZ Only" animals show mild reduction in exploration, but "Amphetamine+CPZ" animals show a specific reversal of the hyper-dopaminergic state without total immobility.
Vehicle Selection
While DMSO is often used for lipophilic drugs, avoid DMSO with CPZ if possible for in vivo studies, as DMSO itself can have mild behavioral effects or alter blood-brain barrier permeability. Saline is sufficient for CPZ Hydrochloride.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2726, Chlorpromazine Hydrochloride. Retrieved from [Link]
-
Leucht, S., et al. (2013). Fifteen antipsychotic drugs for schizophrenia: a meta-analysis of multiple treatments. The Lancet. (Provides the clinical grounding for using CPZ as the comparator). Retrieved from [Link]
-
PDSP Ki Database. Psychoactive Drug Screening Program (PDSP) Data. (Source for binding affinities). Retrieved from [Link]
-
Fink-Jensen, A., et al. (2002). The role of D1 and D2 receptors in amphetamine-induced hyperlocomotion. Psychopharmacology. (Methodological grounding for Protocol A). Retrieved from [Link]
application of Chlorpromazine Hydrochloride in neuroinflammation studies
Initiating Literature Review
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Application Note: Pharmacological Inhibition of Clathrin-Mediated Endocytosis using Chlorpromazine Hydrochloride
Executive Summary & Mechanism of Action
Clathrin-mediated endocytosis (CME) is the primary uptake route for essential nutrients (e.g., iron via Transferrin) and a critical entry port for various viruses and nanotherapeutics. While genetic knockdown (siRNA/CRISPR) offers high specificity, it is slow and allows for compensatory mechanisms. Pharmacological inhibition provides a rapid "snapshot" of uptake kinetics.
Chlorpromazine Hydrochloride (CPZ) is a cationic amphiphilic phenothiazine derivative. Unlike dynamin inhibitors (e.g., Dynasore) that block vesicle scission, CPZ acts upstream by modifying membrane fluidity and lipid topology.
Mechanism of Inhibition
CPZ inserts into the inner leaflet of the plasma membrane. This insertion alters the membrane curvature and charge, leading to the sequestration of Clathrin and Adaptor Protein-2 (AP-2) complex on intracellular endosomes. Consequently, the plasma membrane is depleted of the clathrin lattices required to form coated pits, effectively stalling CME.
Key Mechanistic Insight: The inhibition is reversible and energy-dependent. However, CPZ is "promiscuous" at high concentrations, potentially affecting actin dynamics and phospholipase C. Therefore, strict concentration titration is required to separate specific CME inhibition from general cytotoxicity.
Figure 1: Mechanistic pathway of Chlorpromazine-induced inhibition of Clathrin-Mediated Endocytosis.
Experimental Design & Considerations
Before initiating the protocol, the following parameters must be optimized for your specific cell line. CPZ susceptibility varies significantly between HeLa, CHO, and primary cells.
Critical Parameters Table
| Parameter | Recommended Range | Notes |
| Concentration | 5 – 50 µg/mL (approx. 15 – 150 µM) | Start at 10 µg/mL. >50 µg/mL often causes cell detachment. |
| Incubation Time | 30 – 60 minutes | Long exposure (>2 hrs) induces apoptosis and non-specific leakage. |
| Media Condition | Serum-Free Media (SFM) | Serum proteins can bind CPZ, reducing effective concentration. |
| Confluency | 70% - 80% | Over-confluent cells may show reduced uptake basally, masking effects. |
| Control | Sucrose (0.45 M) or Dynasore | Use Hypertonic Sucrose as a non-pharmacological positive control. |
Safety & Stability
-
Light Sensitivity: CPZ is light-sensitive. Protect stock solutions and treated cells from direct light.
-
Solubility: Highly soluble in water or PBS.
Protocol: Preparation & Optimization
Reagent Preparation
-
Stock Solution (10 mg/mL): Dissolve 100 mg of Chlorpromazine Hydrochloride (Sigma-Aldrich or equivalent) in 10 mL of sterile PBS or ddH2O.
-
Storage: Aliquot into light-protected tubes (amber) and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.
-
-
Working Solution: Dilute the stock solution into Serum-Free Media (SFM) (e.g., DMEM or RPMI without FBS) immediately prior to use.
-
Example: For 10 µg/mL, add 1 µL Stock to 999 µL SFM.
-
Cytotoxicity Titration (Mandatory Pre-Step)
Because CPZ can cause cell rounding and detachment, you must determine the maximum non-toxic concentration (MNTC).
-
Seed cells in a 96-well plate.
-
Treat with 0, 5, 10, 25, 50, and 100 µg/mL CPZ in SFM for 60 mins.
-
Examine morphology under a phase-contrast microscope.
-
Fail Criteria: Rounding, blebbing, or detachment.
-
-
(Optional) Perform an MTS/MTT assay to quantify viability.
-
Selection: Choose the highest concentration that maintains >90% viability and normal morphology.
Protocol: Inhibition & Validation Assay (Transferrin Uptake)
This protocol uses Fluorescent Transferrin (Tf) (e.g., Alexa Fluor™ 488 conjugate) as the specific probe for CME. If CPZ works, Tf uptake will be blocked.
Materials
-
Adherent cells (e.g., HeLa, A549) on coverslips (for microscopy) or 6-well plates (for flow cytometry).
-
Chlorpromazine Stock (10 mg/mL).
-
Transferrin-Alexa Fluor™ 488 (Tf-488).
-
Ice-cold PBS.
-
Acid Wash Buffer (0.2 M Acetic acid, 0.5 M NaCl, pH 2.8) – Crucial for removing surface-bound probe.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating CME inhibition.
Detailed Steps
Step 1: Starvation & Pre-treatment
-
Wash cells 2x with warm PBS to remove serum.
-
Add Serum-Free Media containing the optimized CPZ concentration (e.g., 10 µg/mL).
-
Control: Add Vehicle (PBS/Water) in SFM to control wells.
-
-
Incubate at 37°C for 30 minutes .
-
Note: Do not exceed 1 hour significantly, as secondary effects accumulate.
-
Step 2: Ligand Uptake (Pulse)
-
Prepare a master mix of CPZ + Tf-488 (typically 25 µg/mL Tf final) in SFM.
-
Why include CPZ here? To maintain inhibition pressure during the uptake phase.
-
-
Aspirate the pre-treatment media.
-
Add the CPZ + Tf-488 mix to the cells.
-
Incubate at 37°C for 15–30 minutes .
-
Tip: Keep this time short to measure uptake rate rather than accumulation.
-
Step 3: Stop & Wash
-
Immediately place the plate on Ice to arrest all energy-dependent transport.
-
Aspirate media and wash 3x with Ice-Cold PBS .
Step 4: Surface Stripping (Critical for Quantification)
To distinguish internalized cargo from surface-bound cargo:
-
Wash cells 2x (2 min each) with Ice-Cold Acid Wash Buffer .
-
Mechanism: The low pH dissociates Transferrin from its receptor on the cell surface, leaving only the fluorescent signal inside the cell (protected vesicles).
-
-
Wash 3x with Ice-Cold PBS to neutralize pH.
Step 5: Fixation & Analysis
-
Fix with 4% Paraformaldehyde (PFA) for 15 mins at Room Temperature.
-
Microscopy: Mount coverslips. Look for punctate vesicular staining.
-
Result: Control cells = Bright puncta throughout cytoplasm. CPZ cells = Diffuse or absent signal; signal restricted to surface if Acid Wash was skipped.
-
-
Flow Cytometry: Trypsinize (or scrape), resuspend in PBS, and measure Mean Fluorescence Intensity (MFI).
Data Interpretation & Troubleshooting
Expected Results
-
Control: High MFI (Flow) or abundant intracellular puncta (Microscopy).
-
CPZ Treated: Significant reduction (typically 50-80%) in intracellular fluorescence compared to control.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Cells detach during assay | CPZ concentration too high. | Titrate down. Try 5 µg/mL. Ensure cells are not 100% confluent. |
| No inhibition observed | Incubation too short or serum present. | Ensure Serum-Free Media is used. Increase pre-incubation to 45 mins. |
| High background signal | Incomplete Acid Wash. | Increase Acid Wash time or number of washes. |
| General toxicity/Cell death | CPZ is "dirty" at high doses. | Validate results with a second method (e.g., Sucrose Hypertonicity or Dynasore). |
References
-
Wang, L. H., et al. (1993).Chlorpromazine inhibits the recycling of the transferrin receptor and the endocytosis of transferrin.
- Source: Journal of Cell Biology (JCB)
-
URL: [Link]
-
Dutta, D., & Donaldson, J. G. (2012).Search for inhibitors of endocytosis: Intended specificity and unintended consequences. A critical review discussing the side effects and specificity of CPZ and other inhibitors.
- Source: Cell Logistics
-
URL: [Link]
- Thermo Fisher Scientific.Transferrin Conjugates for Endocytosis. Application data on using Transferrin as a marker for CME.
Troubleshooting & Optimization
troubleshooting Chlorpromazine Hydrochloride solubility issues
Initiating Data Collection
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Chlorpromazine Hydrochloride injection site irritation and prevention
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Technical Support Center: Chlorpromazine Hydrochloride (CPZ-HCl) Solubility & Stability
Status: Operational Topic: Preventing Precipitation in Aqueous Buffers Ticket Priority: High (Experimental Integrity Risk)
Executive Summary
Chlorpromazine Hydrochloride (CPZ-HCl) is highly soluble in water (>1 g/mL) in its salt form. However, users frequently report unexpected precipitation when introducing the compound into physiological buffers (e.g., PBS, TBS) or culture media.
This issue is rarely due to the "insolubility" of the drug itself but is driven by pH-dependent deprotonation and the common ion effect . This guide provides the physicochemical logic and validated protocols to maintain CPZ-HCl in solution.
Module 1: The Chemistry of Precipitation (FAQ)
Q1: Why does my CPZ-HCl dissolve in water but precipitate in PBS (pH 7.4)?
A: This is a classic pKa-driven phase separation. Chlorpromazine is a weak base with a pKa of approximately 9.3 . In water (which becomes slightly acidic upon dissolving the HCl salt), the drug remains protonated (ionized) and highly soluble.
When you add it to a buffer at pH 7.4, you shift the equilibrium toward the free base form. While the majority is still ionized at pH 7.4, the fraction of non-ionized free base increases. The free base has extremely low water solubility. If the concentration of the free base exceeds its solubility limit (~0.001 mg/mL), the solution turns cloudy.
The Equation:
Q2: What is the "Safe Zone" for pH?
A: Stability is concentration-dependent.
-
pH < 6.0: Highly stable. The equilibrium strongly favors the soluble cation.
-
pH 6.0 – 7.0: Metastable. High concentrations (>10 mM) may precipitate.
-
pH > 7.0: High Risk. Only very dilute solutions (<100 µM) are typically stable.
Q3: Does the salt in my buffer matter?
A: Yes. The Common Ion Effect plays a secondary role.
CPZ is supplied as a hydrochloride salt. Adding it to buffers with high chloride concentrations (like PBS, which contains ~137 mM NaCl and 2.7 mM KCl) increases the
Module 2: Validated Preparation Protocols
Protocol A: Preparation of High-Concentration Stock Solutions
Use this for storage. Do not store stocks in PBS.
Reagents:
-
Chlorpromazine Hydrochloride powder
-
Nuclease-free water (or 0.1 M HCl for long-term stability)
-
Amber microcentrifuge tubes (Light Sensitive!)
Step-by-Step:
-
Weighing: Weigh the required amount of CPZ-HCl.
-
Solvent Choice: Dissolve only in pure water or dilute acid (0.01 M HCl).
-
Why? This ensures the pH remains acidic (< 5.0), keeping the drug fully ionized.
-
-
Vortex: Vortex vigorously until clear. Solubility should be >50 mg/mL.
-
Storage: Aliquot into amber tubes. Store at -20°C.
-
Warning: Protect from light. CPZ oxidizes rapidly to a pink/violet sulfoxide radical upon UV exposure.
-
Protocol B: Diluting into Physiological Buffers (The "Drop-Wise" Method)
Use this for immediate experimental application.
Objective: Introduce CPZ to a neutral buffer without creating localized high-pH pockets that trigger nucleation.
-
Warm Up: Ensure both the CPZ stock and the target buffer are at room temperature or 37°C. Cold buffers promote precipitation.
-
Agitation: Place the buffer on a magnetic stirrer (medium speed).
-
Injection: Slowly add the acidic CPZ stock to the vortex of the stirring buffer.
-
Critical: Do not add buffer to the stock. Adding buffer to the stock raises the pH while the drug concentration is still maximal, causing immediate crashing out.
-
-
Visual Check: Inspect for turbidity. If "wisps" appear and dissolve, proceed slowly. If wisps persist, the concentration is too high for that pH.
Module 3: Troubleshooting & Rescue
Decision Logic: Is it Precipitate or Degradation?
| Observation | Diagnosis | Action |
| White/Cloudy Precipitate | Free base formation (pH too high). | Acidify solution (add 1N HCl dropwise) or dilute. |
| Crystalline Sediment | Salting out (Ionic strength too high). | Warm to 37°C; switch to low-salt buffer (e.g., 0.5x PBS). |
| Pink/Violet Tint | Photo-oxidation (Radical formation). | Irreversible. Discard and prepare fresh in dark. |
| Yellow Tint | Normal for high concentrations. | Safe to use if clear. |
Visualizing the Stability Logic
Figure 1: Decision tree for solvent selection and risk assessment based on concentration and pH.
Module 4: Mechanism of Action (The "Why")
To understand the solubility limits, we must look at the Henderson-Hasselbalch relationship for Chlorpromazine.
Given pKa ≈ 9.3:
-
At pH 7.3 , the ratio of Base:Salt is
. (1% Free Base). -
At pH 8.3 , the ratio becomes
. (10% Free Base).
Even though 1% seems low, the intrinsic solubility of the free base is so low that even this small fraction can exceed the solubility limit if the total concentration is high.
Solubility Profile Visualization
Figure 2: The shift in chemical species dominance as pH increases, leading to nucleation risk.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2726, Chlorpromazine Hydrochloride. Retrieved from [Link]
-
DrugBank Online. Chlorpromazine: Chemical Properties and Solubility Data. Retrieved from [Link]
- Moffat, A. C., Osselton, M. D., & Widdop, B. (Eds.). (2011). Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press.
Technical Support Center: Chlorpromazine Hydrochloride Stewardship
Product: Chlorpromazine Hydrochloride (CPZ) CAS: 69-09-0 Issue Category: Photostability & Environmental Control Support Level: Tier 3 (Advanced Research Protocols)
Module 1: The Mechanism of Instability
Why is Chlorpromazine light-sensitive?
Chlorpromazine Hydrochloride is a phenothiazine derivative. Its tricyclic structure is electron-rich, making it highly susceptible to photo-oxidation. When exposed to ultraviolet (UV) or visible light, the molecule undergoes a series of radical-mediated reactions.
-
Photo-ionization: Absorption of photons leads to the ejection of an electron from the phenothiazine ring.
-
Radical Formation: This creates a cation radical (CPZ•+), which is highly reactive.
-
Oxidation: In the presence of oxygen, this radical rapidly converts to Chlorpromazine Sulfoxide and other polymeric species.
Visual Indicator: The degradation manifests physically.
-
Pristine: Colorless (solution) or White/Off-white (powder).
-
Compromised: Yellow, Pink, Violet, or Brown.
Visualization: Degradation Pathway Logic
The following diagram illustrates the causality between environmental factors and compound failure.
Figure 1: The photochemical cascade. Light acts as the initiator, while oxygen acts as the propagator, resulting in the formation of inactive sulfoxides and visible discoloration.
Module 2: Standard Operating Procedures (SOPs)
Objective: Maintain compound integrity >99% during experimental setup.
Protocol A: Safe Handling & Solubilization
Prerequisites:
-
Amber glassware (Class A).
-
Aluminum foil.
-
Inert gas source (Nitrogen or Argon).
| Step | Action | Technical Rationale |
| 1. Environment | Dim overhead lights. Use a red safety light if available, or work strictly inside a biosafety cabinet with the sash lowered and lights off. | CPZ absorbs strongly in the UV region; reducing ambient lux minimizes photon impact. |
| 2. Weighing | Weigh the powder quickly into an amber vial . If using a clear boat, wrap it in foil immediately after taring. | Solid-state CPZ is more stable than solution, but surface oxidation can occur under intense lab lighting. |
| 3. Solvent Prep | Sparge the solvent (water/saline) with Nitrogen for 10–15 minutes before adding CPZ. | Removes dissolved oxygen, breaking the synergy between light and oxidation (See Fig 1). |
| 4. Mixing | Add solvent to the amber vial. Vortex briefly. Do not sonicate unless strictly temperature-controlled and dark. | Sonication generates heat and cavitation bubbles (local hotspots) that can accelerate degradation. |
| 5. Storage | Store stock solutions at -20°C or -80°C in amber vials. Wrap the vials in foil for a "double-dark" layer. | Low temperature slows kinetic degradation; foil prevents light leaks common in shared freezers. |
Visualization: The "Dark Workflow"
Figure 2: The "Dark Workflow" ensures that at no point during the preparation is the compound exposed to high-energy photons or excess oxygen.
Module 3: Troubleshooting & FAQs
Current Status: User experiencing experimental anomalies.
Q1: My Chlorpromazine solution has turned a faint pink. Is it still usable?
Verdict: NO. Root Cause: The pink coloration is characteristic of the chlorpromazine free radical and subsequent oxidation products. Impact: Even a slight color change indicates that a fraction of the drug has degraded. In pharmacological studies, these degradation products may have different binding affinities or toxicities compared to the parent compound, invalidating your IC50/EC50 data. Action: Discard immediately in hazardous waste. Prepare fresh solution using Protocol A.
Q2: I need to filter-sterilize the solution. How do I do this without light exposure?
Protocol:
-
Perform the filtration inside a biosafety cabinet with the light OFF .
-
Wrap the syringe barrel and the filter unit in aluminum foil before filling.
-
Receive the filtrate directly into a pre-wrapped, sterile amber vial.
-
Why: Standard syringe filters are clear plastic. The 30–60 seconds required to push the fluid through is sufficient time for ambient light to initiate photo-degradation in a dilute solution.
Q3: Why do I see extra peaks in my HPLC analysis?
Diagnosis: If you prepared the sample in clear glass autosampler vials, you likely induced photolysis while the sample sat in the autosampler tray waiting for injection. Solution:
-
Use amber autosampler vials.
-
If the autosampler tray is not temperature controlled (cooled), degradation accelerates.
-
Validation: Run a "Dark Control" (sample prepared and kept in total darkness) alongside your main sample to confirm if the peaks are impurities or degradation products.
Module 4: Personnel Safety (Phototoxicity)
Critical Warning: Chlorpromazine is not just sensitive to light; it sensitizes you to light.
-
Mechanism: CPZ and its metabolites can deposit in the skin and eyes. Upon exposure to UV light, they absorb energy and transfer it to surrounding tissue (phototoxicity), causing severe sunburn-like reactions or contact dermatitis.
-
Requirement:
-
Wear Nitrile gloves (double-glove recommended).
-
Wear long sleeves/lab coat.
-
If a spill occurs on skin, wash immediately with soap and water and avoid sunlight for 24-48 hours.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2726, Chlorpromazine Hydrochloride. PubChem. Available at: [Link]
- Mull, R. P., et al. "Stability of Chlorpromazine Hydrochloride in Solution." Journal of Pharmaceutical Sciences.
-
World Health Organization (WHO). "Chlorpromazine Hydrochloride: International Pharmacopoeia." Available at: [Link]
- Occupational Safety and Health Administration (OSHA). "Occupational Health Guideline for Chlorpromazine." (Reference for phototoxicity handling).
Technical Support Center: Chlorpromazine Hydrochloride (CPZ) Experimental Consistency
Status: Operational Subject: Reducing Experimental Variability in Chlorpromazine Hydrochloride Applications Ticket ID: CPZ-VAR-RED-001 Lead Scientist: Senior Application Specialist
Overview: The Variability Vector
Chlorpromazine Hydrochloride (CPZ) is a phenothiazine derivative notorious for experimental volatility. Researchers often encounter inconsistent IC50 values, unexpected cytotoxicity, or HPLC peak shifts. These are rarely biological anomalies but rather physicochemical failures.
This guide addresses the three primary vectors of variability: Photochemical Oxidation , Surface Adsorption , and pH-Dependent Solubility .
Support Module A: Visual Integrity & Stability
Why has my solution turned pink?
Diagnosis: The appearance of a pink, violet, or brown hue indicates photochemical oxidation . CPZ is extremely sensitive to UV and visible light.
-
The Mechanism: Light energy catalyzes the removal of an electron from the phenothiazine ring, forming a pink semiquinone free radical.
-
The Consequence: This radical is reactive and cytotoxic. Using "pink" CPZ alters the pharmacological profile and introduces toxicological artifacts, invalidating experimental data.
The Degradation Cascade (Visualization)
Figure 1: The oxidative degradation pathway of CPZ. The shift from clear to pink represents the initial formation of toxic free radicals.
Troubleshooting & Remediation
| Observation | Root Cause | Corrective Action |
| Solution turns pink within minutes | Direct exposure to ambient light. | Protocol: Prepare solutions in a dark room or under red light. Use amber glassware immediately. |
| Solution turns yellow/brown over days | Slow oxidation or sulfoxide formation. | Protocol: Sparge water with Nitrogen ( |
| Precipitate in cell media | Photo-induced polymerization or pH shift. | Protocol: Do not filter "pink" solutions; discard immediately. Fresh prep is mandatory. |
Support Module B: Surface Adsorption (The "Missing Drug" Phenomenon)
Why is my effective concentration lower than calculated?
Diagnosis: CPZ is a lipophilic cation. It exhibits high binding affinity to soft plastics, particularly PVC (Polyvinyl Chloride) and Silicone. In microfluidic setups or perfusion systems, up to 80% of the drug can be lost to the tubing before reaching the target.
Material Selection Protocol
Rule of Thumb: If it is flexible, it likely binds CPZ. If it is rigid, it is likely safe.
-
FORBIDDEN: PVC tubing, Silicone tubing, Polystyrene (PS) reservoirs (for long-term storage).
-
RECOMMENDED: Glass (Borosilicate), PTFE (Teflon), FEP, Polypropylene (PP) (acceptable for short term).
Workflow: Minimizing Adsorption
Figure 2: Decision tree for material selection to prevent drug loss via adsorption.
Support Module C: Solubility & pH Management
Why did my solution precipitate upon adding to media?
Diagnosis:
CPZ Hydrochloride is a salt of a weak base (
-
In Water/Acid: Highly soluble (protonated form).
-
In PBS/Media (pH 7.4): Solubility decreases drastically. As pH approaches the
, the ratio of non-ionized (insoluble) base increases.
Critical Threshold: At concentrations >100 µM in neutral buffers (pH 7.0–7.4), CPZ is prone to micro-precipitation, which may look like "cloudiness" or simply result in lower bio-availability.
Protocol: High-Stability Stock Preparation Follow this strict order of operations to ensure a stable stock.
-
Solvent: Use 0.1N HCl or degassed ultra-pure water. Do not use PBS for the initial stock.
-
Concentration: Make a high-concentration stock (e.g., 10 mM or 100 mM) in the acidic vehicle.
-
Dilution: Dilute into the final experimental buffer (PBS/Media) immediately before use.
-
Verification: Vortex rapidly upon dilution to disperse the drug before precipitation kinetics can initiate.
Master Protocol: The "Golden Standard" CPZ Preparation
To minimize all variability vectors simultaneously.
Reagents:
-
Chlorpromazine HCl powder (Store at RT, desiccated, dark).
-
0.1N HCl (sterile).
-
Amber borosilicate glass vials.
-
Nitrogen gas (optional but recommended).
Step-by-Step:
-
Environment: Dim the lab lights. Work quickly.
-
Weighing: Weigh CPZ powder into an amber glass vial.
-
Dissolution: Dissolve in 0.1N HCl to achieve 100x desired final concentration.
-
Reasoning: The acidic pH ensures complete solubility and stabilizes the molecule against oxidation.
-
-
Sparging (Optional): Gently bubble Nitrogen gas through the solution for 30 seconds to displace dissolved oxygen.
-
Storage: Cap tightly. Wrap the neck in Parafilm. Wrap the vial in aluminum foil. Store at 4°C for up to 1 week. Discard if ANY color change is observed.
-
Usage: Dilute 1:100 into media/buffer only at the moment of application.
References
-
European Pharmacopoeia Commission. Chlorpromazine Hydrochloride Monograph 0475. European Directorate for the Quality of Medicines & HealthCare.
-
Mullersman, G., et al. (1982). Photodecomposition of chlorpromazine hydrochloride. Journal of Pharmaceutical Sciences, 71(8), 958-960.
-
Kowalczuk, D., et al. (2016). Stability-indicating HPLC method for the determination of chlorpromazine. Acta Poloniae Pharmaceutica, 73(4).
-
Hirsch, J.I., et al. (1979). Sorption of chlorpromazine to intravenous tubing materials. American Journal of Hospital Pharmacy, 36(12), 1705-1707.
challenges in long-term administration of Chlorpromazine Hydrochloride
Initiating Data Collection
I'm starting by using Google to hunt down info on Chlorpromazine Hydrochloride's long-term hurdles. I'm focusing on its pharmacokinetics, pharmacodynamics, toxicity, and commonly encountered challenges. This initial sweep will provide a solid base for delving deeper.
Expanding Search Parameters
I'm now expanding my search using Google to encompass established protocols, troubleshooting guides, and regulatory guidelines to enhance my investigation of Chlorpromazine Hydrochloride challenges. I'm focusing on formulation, stability, and dose-response dynamics. I'll prioritize reputable sources like peer-reviewed articles. Ultimately, this will help in building a strong foundation for the technical support center.
Deepening Knowledge Acquisition
I'm now diving into targeted Google searches, aiming to build a solid knowledge base on Chlorpromazine Hydrochloride's long-term administration challenges, including its pharmacokinetics, pharmacodynamics, adverse effects, and toxicity. I'm also gathering existing protocols and troubleshooting guides, focusing on formulation, stability, and dose-response dynamics. I will also be gathering peer-reviewed articles. \n\n I'm now structuring the technical support center, planning a foundational FAQ section on Chlorpromazine Hydrochloride's mechanism, storage, and preparation. I will develop a detailed troubleshooting guide by experimental challenges, including unexpected toxicity and loss of efficacy. Each will explain causes and provide resolution protocols, citing authoritative sources.
Validation & Comparative
Validating Chlorpromazine Hydrochloride: A Comparative Guide for Repurposing in Oncology and Virology
Executive Summary: Beyond the Dopamine Receptor
Chlorpromazine Hydrochloride (CPZ), historically the first antipsychotic, has transcended its classification as a mere dopamine D2 receptor antagonist. In the landscape of drug repurposing, CPZ has emerged as a potent disruptor of Clathrin-Mediated Endocytosis (CME) and a modulator of autophagic flux .
This guide provides researchers with a rigorous framework to validate CPZ efficacy in two emerging disease models: Glioblastoma Multiforme (GBM) and Viral Entry Inhibition . We compare CPZ against standard-of-care (SoC) alternatives, providing specific protocols to distinguish mechanistic efficacy from off-target cytotoxicity.
Mechanistic Profiling & Comparative Analysis
To validate CPZ effectively, one must understand that its utility in new models stems from pleiotropic effects distinct from its neurological target.
Oncology: Glioblastoma (GBM)
Primary Comparator: Temozolomide (TMZ)
While TMZ acts as a DNA alkylating agent, CPZ operates via the inhibition of the glutamate-AMPA receptor signaling axis and the disruption of mitotic progression (kinesin Eg5 inhibition). This distinct mechanism makes CPZ a candidate for TMZ-resistant cell lines.
Table 1: CPZ vs. Temozolomide in GBM Models (U87MG, U251)
| Feature | Chlorpromazine (CPZ) | Temozolomide (TMZ) | Validation Metric |
| Primary Mechanism | AMPA/Glutamate R inhibition; CME disruption; Kinesin inhibition | DNA Alkylation (O6-methylguanine) | Pathway Analysis (Western Blot) |
| IC50 Range (in vitro) | 5 - 15 µM | 50 - 200 µM | MTT / CellTiter-Glo |
| BBB Penetration | High (Lipophilic cationic amphiphile) | Moderate to High | In vivo pharmacokinetics |
| Resistance Profile | Effective in MGMT-independent pathways | Limited by MGMT expression | Clonogenic Survival Assay |
| Limiting Factor | Neuroleptic side effects (sedation) | Myelosuppression | Therapeutic Index Calculation |
Virology: Viral Entry Inhibition
Primary Comparator: Chloroquine/Hydroxychloroquine (CQ/HCQ)
Both agents are lysosomotropic, but CPZ provides a distinct upstream blockade by preventing the formation of clathrin-coated pits, a critical entry route for SARS-CoV-2, Ebola, and Hepatitis C.
Table 2: CPZ vs. Chloroquine in Viral Entry
| Feature | Chlorpromazine (CPZ) | Chloroquine (CQ) | Validation Metric |
| Entry Blockade | Surface: Inhibits Clathrin-Coated Pit formation | Intracellular: Inhibits endosomal acidification | Pseudovirus Entry Assay |
| Target Specificity | Dynamin/AP-2 interface | Lysosomal pH | Confocal Microscopy (Transferrin colocalization) |
| Selectivity Index (SI) | Moderate (CC50/EC50 ~ 10-20) | High (varies by virus) | Cytotoxicity vs. Viral Load reduction |
Visualizing the Mechanism of Action
Understanding the divergence in signaling pathways is critical for experimental design. The following diagram illustrates how CPZ intersects with both oncogenic and viral pathways compared to alternatives.
Figure 1: Mechanistic divergence of Chlorpromazine compared to Temozolomide and Chloroquine in Oncology and Virology.
Validated Experimental Protocols
To ensure Trustworthiness and Reproducibility , the following protocols address specific physicochemical properties of CPZ-HCl, particularly its photosensitivity and solubility.
Protocol A: Validating Clathrin-Mediated Endocytosis Inhibition
Objective: Confirm that the observed antiviral or anticancer effect is due to CME inhibition and not general toxicity.
Reagents:
-
Chlorpromazine Hydrochloride (Sigma-Aldrich/Merck grade, >98%).
-
Transferrin-Alexa Fluor 488 (Tf-488) - Specific marker for CME.
-
Hoechst 33342 (Nuclear stain).
Workflow:
-
Preparation: Dissolve CPZ-HCl in PBS to make a 10 mM stock. Critical: Protect from light immediately. Wrap tubes in aluminum foil. CPZ degrades into phototoxic sulfoxides upon light exposure.
-
Seeding: Seed HeLa or U87MG cells on glass coverslips (10^5 cells/well).
-
Treatment:
-
Pre-incubate cells with CPZ (10 µM - 20 µM) for 30 minutes at 37°C.
-
Control: Untreated cells.
-
Negative Control: Nystatin (Caveolae inhibitor) to prove pathway specificity.
-
-
Uptake Assay: Add Tf-488 (25 µg/mL) and incubate for exactly 15 minutes at 37°C.
-
Fixation: Wash 3x with ice-cold PBS (stops uptake) and fix with 4% PFA.
-
Analysis: Quantify intracellular puncta via fluorescence microscopy.
-
Success Criteria: >80% reduction in Tf-488 uptake in CPZ treated cells compared to control.
-
Protocol B: Clonogenic Survival Assay (GBM Synergy)
Objective: Assess long-term reproductive viability of GBM cells under CPZ + TMZ combination.
Workflow:
-
Seeding: Seed U87MG cells at low density (500 cells/well) in 6-well plates.
-
Dosing Matrix:
-
TMZ: 0, 10, 50, 100 µM.
-
CPZ: 0, 2, 5, 10 µM.
-
-
Exposure: Treat for 24 hours, then wash and replace with fresh drug-free media.
-
Incubation: Incubate for 10-14 days until colonies >50 cells form.
-
Staining: Fix with methanol/acetic acid (3:1) and stain with 0.5% Crystal Violet.
-
Calculation: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
Technical Validation Workflow
The following diagram outlines the decision matrix for validating CPZ in a new model, ensuring "Self-Validating" logic is applied.
Figure 2: Quality Control and Experimental Decision Matrix for CPZ Validation.
References
-
Repurposing CPZ for Glioblastoma
-
Lee, S. Y., et al. (2016). Chlorpromazine inhibits the growth of human glioblastoma multiforme cells by inhibiting glutamate receptors. [Link]
-
-
CPZ as a Clathrin Inhibitor
-
Wang, L. H., et al. (1993). Chlorpromazine inhibits the internalization of the transferrin receptor. [Link]
-
-
Antiviral Mechanisms (SARS-CoV-2)
-
Plaze, M., et al. (2020). Repurposing chlorpromazine to treat COVID-19: The 're-entry' of a psychiatric drug. [Link]
-
-
Synergy with Temozolomide
-
Subject Matter Expert Synthesis based on: Evaluation of phenothiazines as enhancers of temozolomide activity in GBM. (General pharmacological principle of combination therapy in resistant lines). [Link] (Search: Chlorpromazine Temozolomide Synergy)
-
Disclaimer: This guide is for research purposes only. Chlorpromazine is a prescription medication with significant side effects. All experimental protocols should be reviewed by your institution's biosafety and ethics committee.
Comparative Guide: Chlorpromazine Hydrochloride vs. Risperidone in Schizophrenia Therapeutics
Executive Summary
This guide provides a technical comparison between Chlorpromazine Hydrochloride (the prototype First-Generation Antipsychotic - FGA) and Risperidone (a benchmark Second-Generation Antipsychotic - SGA). For drug development professionals, understanding the shift from the phenothiazine structure of Chlorpromazine to the benzisoxazole derivative Risperidone is critical for optimizing receptor selectivity profiles.
While Chlorpromazine represents the historical baseline for antipsychotic efficacy, Risperidone offers a refined mechanism targeting negative symptoms and cognitive dysfunction, albeit with a distinct metabolic and endocrine liability profile.
Mechanistic Divergence: Receptor Binding Profiles
The fundamental difference in clinical performance stems from the "dirty" binding profile of Chlorpromazine versus the targeted Serotonin-Dopamine Antagonism (SDA) of Risperidone.
Pharmacodynamic Comparison
-
Chlorpromazine (CPZ): Acts as a low-potency D2 antagonist. Its clinical efficacy is often limited by dose-limiting side effects caused by off-target blockade of Histamine (
), Muscarinic ( ), and Alpha-adrenergic ( ) receptors. -
Risperidone (RIS): Characterized by very high affinity for
receptors and high affinity for receptors. The blockade increases dopamine release in the prefrontal cortex, theoretically addressing negative symptoms, while blockade in the mesolimbic pathway controls positive symptoms.
Comparative Receptor Affinity Data (Ki Values)
Lower Ki indicates higher affinity.
| Receptor Target | Chlorpromazine ( | Risperidone ( | Clinical Implication |
| Dopamine | ~2.0 - 5.0 | ~3.0 - 4.0 | Antipsychotic efficacy (Positive symptoms). |
| Serotonin | ~10.0 | ~0.5 | Negative symptom efficacy; reduced EPS liability. |
| Histamine | ~3.0 | ~20.0 | Sedation and weight gain (CPZ > RIS). |
| Muscarinic | ~30.0 | >10,000 | Anticholinergic effects (Dry mouth, constipation) seen in CPZ. |
| Alpha-1 Adrenergic | ~1.0 | ~2.0 | Orthostatic hypotension (Significant in both). |
Signaling Pathway Visualization
The following diagram illustrates the competitive antagonism at the synaptic cleft and the downstream effects on signaling pathways.
Caption: Differential receptor occupancy profiles showing Risperidone's 5-HT2A dominance vs. Chlorpromazine's broad-spectrum "dirty" binding.
Clinical Performance & Safety Analysis
Efficacy Comparison
-
Positive Symptoms: Both agents are highly effective. However, Chlorpromazine requires significantly higher absolute dosing (300-800 mg/day) compared to Risperidone (4-8 mg/day) to achieve comparable D2 occupancy.
-
Negative Symptoms: Risperidone demonstrates superior efficacy in treating affective flattening and alogia, attributed to the 5-HT2A/D2 ratio.
-
Relapse Prevention: Long-acting injectable (LAI) formulations of Risperidone have shown superior adherence and lower relapse rates compared to oral Chlorpromazine regimens.
Toxicology and Adverse Events
| Adverse Event Domain | Chlorpromazine (CPZ) | Risperidone (RIS) |
| Neurological (EPS) | Moderate risk. Often masked by intrinsic anticholinergic activity. | Dose-dependent. Low risk at <6mg; high risk at >6mg. |
| Endocrine | Moderate prolactin elevation. | Severe prolactin elevation (Galactorrhea/Gynecomastia risk). |
| Metabolic | Weight gain, dyslipidemia. | Weight gain, insulin resistance (Moderate-High risk). |
| Cardiovascular | QTc prolongation, Orthostatic hypotension. | Orthostatic hypotension, tachycardia. |
| Specific Toxicity | Cholestatic jaundice, Photosensitivity, Pigmentary retinopathy. | Cerebrovascular adverse events in elderly dementia patients. |
Experimental Validation Protocols
For researchers validating these profiles, the following protocols ensure data integrity and reproducibility.
Protocol A: In Vitro Radioligand Binding Assay (D2/5-HT2A)
Purpose: To determine the affinity constant (
-
Tissue Preparation:
-
Homogenize rat striatum (for D2) or frontal cortex (for 5-HT2A) in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 40,000 x g for 10 min; resuspend pellet. Repeat wash twice to remove endogenous neurotransmitters.
-
-
Incubation:
-
D2 Assay: Incubate membrane prep with
-Spiperone (0.5 nM) and varying concentrations of CPZ or RIS ( to M). Use 10 µM (+)Butaclamol to define non-specific binding. -
5-HT2A Assay: Incubate with
-Ketanserin (1.0 nM). Use 1 µM Methysergide for non-specific binding.
-
-
Termination:
-
Incubate at 37°C for 15 mins (D2) or 30 mins (5-HT2A).
-
Terminate via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.
-
Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation: .
-
Protocol B: In Vivo Amphetamine-Induced Hyperlocomotion
Purpose: To assess antipsychotic efficacy (predictive validity for positive symptoms).
-
Acclimatization:
-
House C57BL/6 mice (n=8-10/group) in standard cages with 12h light/dark cycle.
-
Acclimate to locomotor activity chambers for 30 mins/day for 2 days prior to testing.
-
-
Drug Administration:
-
Administer Vehicle, CPZ (e.g., 3 mg/kg, i.p.), or RIS (e.g., 0.1 mg/kg, i.p.) 30 minutes prior to challenge.
-
-
Challenge:
-
Inject D-Amphetamine (2.5 mg/kg, i.p.) to induce hyperdopaminergic state.
-
-
Data Acquisition:
-
Immediately place animals in activity chambers.
-
Record total distance traveled (cm) and stereotypic movements using infrared beam breaks for 60 minutes.
-
-
Statistical Validation:
-
Compare Total Distance Traveled (AUC) using One-way ANOVA followed by Dunnett’s post-hoc test.
-
Success Criterion: Significant reduction (p<0.05) in locomotion compared to Amphetamine-only control.
-
Experimental Workflow Diagram
Caption: Step-wise preclinical validation pipeline for comparing antipsychotic candidates.
Pharmacokinetics (ADME)
Understanding the ADME properties is crucial for formulation scientists.
-
Metabolism:
-
CPZ: Extensive first-pass metabolism by CYP2D6. Many active metabolites (some with long half-lives). Bioavailability varies widely (20-50%).
-
RIS: Metabolized by CYP2D6 to 9-hydroxyrisperidone (Paliperidone), which is pharmacologically active. Poor metabolizers of CYP2D6 will have higher Risperidone/9-OH ratios, but clinical effect remains stable due to the active metabolite.
-
-
Half-Life:
-
CPZ: Plasma
~30 hours (highly variable due to lipophilicity). -
RIS: Plasma
~3 hours (parent), ~24 hours (active moiety).
-
Conclusion
For modern drug development, Risperidone represents the superior scaffold for efficacy/safety balance, particularly regarding negative symptoms and cognitive preservation. However, Chlorpromazine remains a vital reference standard for sedative potency and as a "stress-test" control in assay development due to its promiscuous binding profile.
When designing new chemical entities (NCEs), the goal is often to mimic the D2/5-HT2A ratio of Risperidone while engineering out the metabolic liability and hyperprolactinemia.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
